Docebenone

5-Lipoxygenase Leukotriene biosynthesis Inflammation pharmacology

Docebenone (AA-861, CAS 148408-66-5) is a p-benzoquinone derivative that functions as a potent, selective, and orally active inhibitor of 5-lipoxygenase (5-LO), the key enzyme responsible for the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid. With a molecular weight of 326.43 g/mol and the formula C₂₁H₂₆O₃, Docebenone has been extensively characterized as a chemical probe for dissecting the 5-LO pathway in models of asthma, allergy, and pancreatic inflammation.

Molecular Formula C43H53NO14
Molecular Weight 326.4 g/mol
CAS No. 148408-66-5
Cat. No. B1663358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocebenone
CAS148408-66-5
SynonymsTC-070787, FT-0083651;  1,7β,10β-trihydroxy-9-oxo-5β,20-epoxytax-11-ene-2α,4,13α-triyl 4-acetate                              2-benzoate 13-{(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoate} trihydrate
Molecular FormulaC43H53NO14
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C
InChIInChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3
InChIKeyWDEABJKSGGRCQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Docebenone (AA-861) CAS 148408-66-5: A Selective 5-Lipoxygenase Inhibitor for Inflammation and Cancer Research Procurement


Docebenone (AA-861, CAS 148408-66-5) is a p-benzoquinone derivative that functions as a potent, selective, and orally active inhibitor of 5-lipoxygenase (5-LO), the key enzyme responsible for the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid [1]. With a molecular weight of 326.43 g/mol and the formula C₂₁H₂₆O₃, Docebenone has been extensively characterized as a chemical probe for dissecting the 5-LO pathway in models of asthma, allergy, and pancreatic inflammation [2]. Unlike pan-LO or dual COX/LOX inhibitors, Docebenone exhibits marked selectivity, demonstrating >100-fold preference for 5-LO over 12-LO and cyclooxygenase (COX), a critical feature that reduces off-target eicosanoid pathway interference [3].

Why Docebenone Cannot Be Interchanged with Other 5-Lipoxygenase Inhibitors: A Procurement and Experimental Design Consideration


The 5-LO inhibitor class includes structurally and mechanistically diverse compounds such as zileuton (FDA-approved, hydroxyurea-based), BW-755C (dual COX/LOX inhibitor, pyrazoline derivative), CJ-13,610 (nonredox-type), and 5-LOX-IN-1 (thiazole-based). These inhibitors differ markedly in their potency, selectivity profiles, oral bioavailability, and off-target activities including interference with prostaglandin export via MRP-4 [1]. Substituting Docebenone with another 5-LO inhibitor without accounting for these compound-specific pharmacological fingerprints can produce divergent and potentially misleading experimental outcomes, particularly in models where 5-LO-derived leukotrienes and COX-derived prostaglandins interact [2]. The quantitative evidence below establishes where Docebenone's differentiated profile justifies its selection over specific comparators.

Docebenone (AA-861) Quantitative Differentiation Evidence: Comparative IC₅₀, Selectivity, and In Vivo Efficacy Data for Procurement Decisions


Docebenone Demonstrates 1,000-Fold Greater Potency Than BW-755C in Inhibiting Leukotriene C₄ Generation

In a direct head-to-head comparison using human polymorphonuclear leukocytes stimulated with calcium ionophore A23187, Docebenone inhibited leukotriene C₄ generation with an IC₅₀ of 1 × 10⁻⁸ M (10 nM). In the same assay system, the comparator BW-755C inhibited leukotriene C₄ generation with an IC₅₀ of approximately 10⁻⁵ M (10,000 nM), indicating that Docebenone is approximately 1,000 times more potent than BW-755C [1]. Additionally, Docebenone inhibited leukotriene B₄ generation with an IC₅₀ of 3 × 10⁻⁷ M (300 nM) [1].

5-Lipoxygenase Leukotriene biosynthesis Inflammation pharmacology

Docebenone Exhibits 5-LO IC₅₀ of 0.8 µM, 2.9-Fold More Potent Than 5-LOX-IN-1 in Cross-Study Comparison

Docebenone inhibits isolated 5-lipoxygenase with an IC₅₀ of 0.8 µM [1]. In cross-study comparison with the structurally distinct 5-LO inhibitor 5-LOX-IN-1, which demonstrates an IC₅₀ of 2.3 µM against human 5-LO under comparable in vitro enzyme assay conditions , Docebenone exhibits approximately 2.9-fold greater potency. Importantly, Docebenone further differentiates itself by inhibiting downstream functional endpoints in intact cellular systems: it suppresses A23187-induced 5-HETE production with an IC₅₀ of 0.03 µM and LTB₄ production with an IC₅₀ of 0.08 µM in isolated rat peritoneal macrophages [2].

5-Lipoxygenase inhibition Enzyme assay Potency comparison

Docebenone Maintains >100-Fold Selectivity for 5-LO Over 12-LO and COX, Avoiding Off-Target Eicosanoid Pathway Interference

Docebenone demonstrates exceptional target selectivity, exhibiting >100-fold selectivity for 5-lipoxygenase (5-LO) over 12-lipoxygenase (12-LO) and cyclooxygenase (COX) . In human platelet assays, Docebenone at concentrations up to 10⁻⁵ M (10 µM) produced no detectable inhibition of either cyclooxygenase or 12-lipoxygenase activity [1]. This stands in marked contrast to BW-755C, which at comparable concentrations inhibits both COX and 12-LO pathways, and to zileuton, which demonstrates detectable off-target inhibition of prostaglandin export via MRP-4 at concentrations within its active range (IC₅₀ values for PGE₂ release inhibition ranging from 0.1–9.1 µM across multiple 5-LO inhibitors including AA-861, though AA-861's PG export interference occurs at the higher end of this range) [2].

Enzyme selectivity 5-Lipoxygenase 12-Lipoxygenase Cyclooxygenase

Docebenone Dose-Dependently Suppresses SRS-A Release by 55–97% in Primate Lung Tissue, Demonstrating Functional Pathway Inhibition

In ex vivo studies using passively sensitized monkey (Macaca irus) lung fragments, Docebenone suppressed the release of slow-reacting substance of anaphylaxis (SRS-A) — a mixture of cysteinyl leukotrienes including LTC₄, LTD₄, and LTE₄ — by 55% to 97% in a dose-dependent manner across concentrations ranging from 10⁻⁸ M to 10⁻⁵ M [1]. The antigen-induced SRS-A release from these tissue fragments was dose-dependently inhibited by 25% to 93% over the same concentration range . Importantly, Docebenone achieved this inhibition of SRS-A release without affecting histamine release, confirming its selective action on the 5-LO pathway rather than broader mast cell degranulation [1].

Slow-reacting substance of anaphylaxis Ex vivo pharmacology Asthma models

Docebenone Demonstrates Protective Efficacy in Experimental Acute Necrotizing Pancreatitis Model at 30–60 mg/kg Doses

In a rat model of experimental acute necrotizing pancreatitis induced by retrograde injection of 6% taurocholic acid into the pancreatic duct, Docebenone administration at single doses of 30 mg/kg and 60 mg/kg provided significant protection as assessed by multiple parameters including serum amylase, lipase, trypsin, blood glucose, and survival rate [1]. While comparative data against other 5-LO inhibitors in this specific pancreatitis model is not available from the same study, the demonstration of protective efficacy in this severe inflammatory condition distinguishes Docebenone as a validated tool compound for investigating the role of 5-LO-derived leukotrienes in pancreatic pathophysiology [2].

Acute pancreatitis In vivo pharmacology 5-Lipoxygenase Gastrointestinal inflammation

Docebenone Induces Cytotoxic and Anti-Proliferative Effects Selectively in 5-LO-Positive Pancreatic Cancer Cells

Docebenone induces cytotoxic and anti-proliferative effects in Capan-2 pancreatic cancer cells, which are characterized by positive 5-lipoxygenase expression [1]. This cell-type-selective activity distinguishes Docebenone from non-selective 5-LO inhibitors that may not demonstrate the same pattern of differential cytotoxicity between 5-LO-positive and 5-LO-negative cell populations. The observation that 5-LO expression correlates with Docebenone sensitivity in pancreatic cancer cells supports its application as a chemical probe for investigating 5-LO-dependent oncogenic signaling, whereas compounds with broader cytotoxicity profiles or those lacking established cell-type selectivity may confound interpretation of 5-LO-specific contributions to cancer cell proliferation and survival.

Pancreatic cancer Cytotoxicity Anti-proliferative 5-Lipoxygenase

Optimal Procurement Scenarios for Docebenone: Research Applications Aligned with Verified Quantitative Differentiation


Investigating 5-LO-Specific Contributions in Complex Eicosanoid Signaling Cascades

Researchers requiring clean mechanistic dissection of the 5-lipoxygenase pathway without confounding COX or 12-LO inhibition should prioritize Docebenone. Its >100-fold selectivity window over 12-LO and COX [1] enables experimental designs where observed effects can be confidently attributed to leukotriene modulation rather than altered prostaglandin or 12-HETE signaling. This selectivity profile is particularly valuable in systems where multiple arachidonic acid pathways converge, such as in neutrophil biology, vascular inflammation, and allergic responses, where dual COX/LOX inhibitors like BW-755C would produce ambiguous pathway-specific interpretations [2].

Preclinical Modeling of Allergic Asthma and Anaphylactic Responses in Ex Vivo and In Vivo Systems

Investigators conducting studies of allergic airway inflammation, antigen-induced bronchoconstriction, or mast cell-dependent anaphylaxis should consider Docebenone based on its validated ex vivo efficacy in suppressing SRS-A release from sensitized primate lung tissue by up to 97% [1]. The compound has demonstrated in vivo efficacy in ovalbumin-sensitized guinea pig models of experimental allergic asthma at 20 mg/kg doses [2] and has been shown to suppress anaphylactically-induced airway resistance in mepyramine- and cimetidine-treated guinea pigs [1]. This cross-species validation in allergy models supports its selection for respiratory inflammation research.

Evaluating 5-Lipoxygenase as a Therapeutic Target in Acute Pancreatitis and Pancreatic Inflammation

For research programs investigating the pathophysiological role of 5-LO-derived leukotrienes in pancreatic disease, Docebenone provides peer-reviewed in vivo validation in an acute necrotizing pancreatitis rat model where 30–60 mg/kg doses conferred significant protection as measured by serum pancreatic enzymes and survival [1]. While newer 5-LO inhibitors may lack disease-specific in vivo characterization, Docebenone's established efficacy in this model offers a proven experimental foundation for studies examining the therapeutic potential of 5-LO inhibition in gastrointestinal inflammatory disorders [2].

Chemical Probe Studies of 5-LO-Dependent Cancer Cell Proliferation and Survival Mechanisms

Cancer biologists examining the oncogenic role of 5-lipoxygenase in pancreatic and other malignancies should select Docebenone given its demonstrated cytotoxic and anti-proliferative activity in 5-LO-positive Capan-2 pancreatic cancer cells [1]. This cell-type-selective activity provides a mechanistic anchor for studying 5-LO as a potential therapeutic vulnerability in tumors exhibiting elevated 5-LO expression. Procurement of Docebenone for such studies is supported by published methodology establishing its utility as a chemical probe for dissecting 5-LO-dependent signaling pathways in cancer biology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Docebenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.